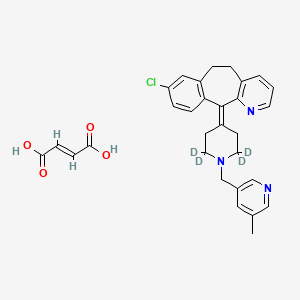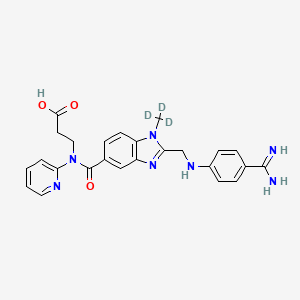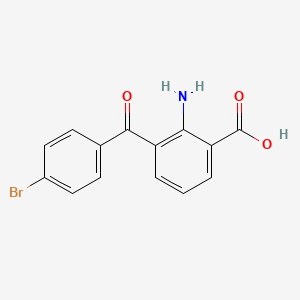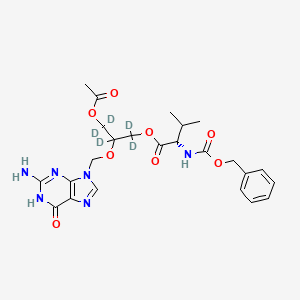
(S)-Albuterol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-Albuterol Hydrochloride” is a specific enantiomer of Albuterol Hydrochloride . Enantiomers are molecules that are mirror images of each other and often have different effects in biological systems .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-Albuterol Hydrochloride” would likely involve a combination of carbon, hydrogen, nitrogen, and chlorine atoms. The exact structure would depend on the specific arrangement of these atoms .Chemical Reactions Analysis
The chemical reactions involving “(S)-Albuterol Hydrochloride” would likely depend on the specific conditions and reactants present. In general, hydrochlorides can react with bases and are often used in titrimetric analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Albuterol Hydrochloride” would depend on its specific molecular structure. In general, hydrochlorides are often soluble in water and have acidic properties .科学的研究の応用
Pharmacodynamics and Impact on Esophageal Function
(S)-Albuterol Hydrochloride, commonly used to treat asthma, has been studied for its effects on esophageal function. Research has shown that inhaled albuterol can reduce lower esophageal sphincter (LES) basal tone and contractile amplitudes in the smooth muscle esophageal body in a dose-dependent manner. This suggests that β2-agonists like albuterol may increase the likelihood of acid reflux in some patients (Crowell et al., 2001).
Application in Airway Disease Management
Albuterol's use extends to managing obstructive airway diseases. It has been reformulated with hydrofluoroalkane (HFA) propellants, replacing chlorofluorocarbon (CFC) propellants, to reduce environmental impact without compromising safety or efficacy (Colice, 2008).
Comparative Studies with Levalbuterol
Comparative studies of albuterol with its isomer, levalbuterol, reveal that while both can have beneficial effects in asthma treatment, (S)-albuterol might contribute to paradoxical effects observed in some patients. This has led to considerations in the choice of drug formulations for treating acute asthma exacerbations (Ameredes & Calhoun, 2009).
Albuterol in Neonatal Lung Models
Research on albuterol delivery in neonatal ventilated lung models helps in understanding its efficacy and safety in very low birth weight neonates with moderate lung disease. This highlights its potential application in pediatric respiratory care (Lugo et al., 2001).
Pharmacogenetics in Diverse Populations
Studies on the genetic variants associated with bronchodilator drug response (BDR) to albuterol in racially diverse children with asthma expand the understanding of pharmacogenetic analyses and lay the foundation for precision medicine in minority populations (Mak et al., 2018).
Potential in Neuromuscular Disorders
Albuterol has been used experimentally in combination with exercise therapy in inherited neuromuscular disorders to increase muscle strength and volume. A study on a patient with central core disease and mitochondrial dysfunction showed significant clinical progress with albuterol treatment (Schreuder et al., 2010).
Comparative Bronchodilation Studies
Research comparing hydrofluoroalkane-134a (HFA) albuterol and chlorofluorocarbons-11/12 (CFC) albuterol in children with asthma shows similar safety profiles and bronchodilator efficacy, indicating the successful transition to environmentally friendly propellants without compromising therapeutic benefits (Shapiro et al., 2000).
Safety and Hazards
The safety and hazards associated with “(S)-Albuterol Hydrochloride” would likely depend on factors such as dosage, route of administration, and individual patient characteristics. It’s important to note that all medications can have potential side effects and should be used under the supervision of a healthcare provider .
将来の方向性
特性
IUPAC Name |
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Albuterol Hydrochloride | |
CAS RN |
50293-91-9 |
Source


|
| Record name | (+)-Salbutamol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)
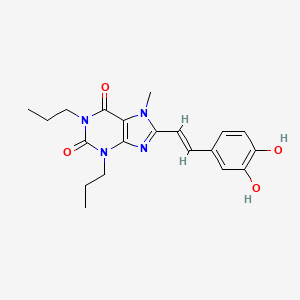

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)
